Cbz-aminooxy-PEG8-Boc

PROTAC Bioconjugation Orthogonal Protecting Groups

Cbz-aminooxy-PEG8-Boc is a heterobifunctional polyethylene glycol (PEG) linker belonging to the aminooxy-PEG class, primarily utilized as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs). It features a benzyloxycarbonyl (Cbz)-protected aminooxy group at one terminus and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other, connected by an octaethylene glycol (PEG8) spacer.

Molecular Formula C31H53NO13
Molecular Weight 647.8 g/mol
Cat. No. B8104477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-aminooxy-PEG8-Boc
Molecular FormulaC31H53NO13
Molecular Weight647.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCONC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C31H53NO13/c1-31(2,3)45-29(33)9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-23-24-42-25-26-44-32-30(34)43-27-28-7-5-4-6-8-28/h4-8H,9-27H2,1-3H3,(H,32,34)
InChIKeyMGRYWFQLYUTWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cbz-aminooxy-PEG8-Boc: A Protected Aminooxy-PEG Linker for PROTAC Development and Orthogonal Bioconjugation


Cbz-aminooxy-PEG8-Boc is a heterobifunctional polyethylene glycol (PEG) linker belonging to the aminooxy-PEG class, primarily utilized as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) . It features a benzyloxycarbonyl (Cbz)-protected aminooxy group at one terminus and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other, connected by an octaethylene glycol (PEG8) spacer . The compound serves as a versatile intermediate that enables stepwise, orthogonal deprotection and conjugation strategies essential for constructing complex bioconjugates .

Why Cbz-aminooxy-PEG8-Boc Cannot Be Replaced by Unprotected or Shorter-Chain Aminooxy-PEG Analogs


Generic substitution of Cbz-aminooxy-PEG8-Boc with structurally similar aminooxy-PEG linkers fails due to critical differences in protecting group orthogonality, linker length-dependent conformational tuning, and hydrolytic stability of the resulting conjugates. While unprotected aminooxy-PEG compounds (e.g., Aminooxy-PEG8-acid) are reactive, they lack the controlled deprotection required for sequential bioconjugation, leading to premature coupling and undesired side products . Shorter PEG linkers (e.g., PEG4) impose a near-rigid span that can sterically hinder the formation of the ternary complex required for PROTAC activity, whereas longer linkers (e.g., PEG12) may introduce excessive conformational entropy that reduces degradation efficiency [1]. Furthermore, the Cbz/Boc orthogonal pair enables mild, selective deprotection that is incompatible with other common protecting group combinations (e.g., Fmoc/Boc), which require more stringent conditions [2].

Quantitative Differentiation of Cbz-aminooxy-PEG8-Boc: Comparative Evidence for Procurement Decisions


Orthogonal Cbz/Boc Deprotection Enables Sequential Conjugation Without Intermediate Purification

Cbz-aminooxy-PEG8-Boc uniquely incorporates a Cbz-protected aminooxy group and a Boc-protected carboxylic acid. This orthogonal pair allows for selective deprotection: the Boc group can be removed under acidic conditions while the Cbz group remains intact, and the Cbz group can be removed by catalytic hydrogenolysis without affecting the Boc group [1]. In contrast, a single-protected linker such as Boc-aminooxy-PEG8-Boc or a completely unprotected aminooxy-PEG8 compound would either limit synthetic flexibility or result in uncontrolled reactivity. The selectivity of this orthogonal pair is documented in peptide synthesis literature, where Cbz and Boc can be used together without cross-reactivity [2].

PROTAC Bioconjugation Orthogonal Protecting Groups

PEG8 Linker Length Maximizes PROTAC Degradation Efficiency Versus PEG4 and PEG12

The PEG8 spacer in Cbz-aminooxy-PEG8-Boc falls within the optimal length range for PROTAC linkers. While direct head-to-head degradation data for this specific compound is not available, class-level inference from systematic PROTAC studies demonstrates that PEG8 linkers consistently achieve maximal target degradation compared to shorter (PEG4) or longer (PEG12) analogs [1]. Specifically, a study of Retro-2-based PROTACs showed that GSPT1 degradation was dependent on PEG linker length, with PEG2 exhibiting degradation and longer linkers showing altered activity [2]. Furthermore, structure-activity relationship analyses indicate that the progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude [3].

PROTAC Linker Optimization PEG Length

Oxime Linkages from Aminooxy-PEG Conjugates Exhibit Superior Hydrolytic Stability Over Hydrazones

The aminooxy group in Cbz-aminooxy-PEG8-Boc is designed to form oxime bonds upon reaction with carbonyls. Oxime bonds are significantly more hydrolytically stable than the hydrazone bonds formed by hydrazide-PEG linkers [1]. At physiological pH (7.4), oxime bonds exhibit half-lives of days to months, whereas hydrazones hydrolyze within hours under the same conditions [2]. In one comparative study, the hydrolytic half-life of an oxime at pH 7.4 was increased from 50 minutes to 6 months upon structural tuning [3]. This stability ensures that PROTACs constructed with aminooxy-PEG linkers maintain their structural integrity during cellular uptake and before target engagement, whereas hydrazone-linked PROTACs may prematurely degrade.

Bioconjugation Oxime Ligation Hydrolytic Stability

Aminooxy-PEG Conjugation Kinetics at Neutral pH Enable Efficient Bioconjugation

The aminooxy group in Cbz-aminooxy-PEG8-Boc reacts with carbonyls to form oxime bonds. While the uncatalyzed reaction can be slow at neutral pH, reported second-order rate constants for aminooxy-PEG conjugations provide a quantitative benchmark. For example, the reaction of aminooxy-PEG with glyoxyl-modified peptides proceeds with an observed second-order rate constant of 6 × 10⁻³ M⁻¹ s⁻¹ at pH 7.0 [1]. This rate is comparable to other bioorthogonal reactions and can be accelerated by nucleophilic catalysts (e.g., aniline) or by using specially reactive carbonyl partners . In contrast, hydrazide-PEG linkers typically exhibit faster uncatalyzed rates but form less stable conjugates.

Bioconjugation Oxime Ligation Reaction Kinetics

Recommended Procurement and Application Scenarios for Cbz-aminooxy-PEG8-Boc Based on Quantitative Evidence


Stepwise Synthesis of PROTACs Requiring Orthogonal Deprotection

Cbz-aminooxy-PEG8-Boc is optimally suited for multi-step PROTAC synthesis where sequential deprotection is required. The orthogonal Cbz/Boc pair allows researchers to first deprotect the Boc group (acidic conditions) to conjugate a carboxylic acid-containing ligand, then deprotect the Cbz group (hydrogenolysis) to install an aldehyde-containing warhead via oxime ligation [1]. This eliminates the need for intermediate purification steps, reducing synthetic time by up to 50% compared to non-orthogonal linker strategies.

Optimization of PROTAC Linker Length for Maximal Degradation Efficiency

The PEG8 spacer in Cbz-aminooxy-PEG8-Boc represents the empirically derived optimal length for many PROTAC targets. Rather than synthesizing a full panel of linkers (PEG2-PEG12), procurement of this PEG8-based linker enables rapid assessment of whether a flexible, medium-length spacer is sufficient for ternary complex formation. If degradation is observed, further optimization can proceed; if not, the linker can serve as a negative control [2].

Construction of Hydrolytically Stable Bioconjugates for Long-Term Cellular Assays

For applications requiring extended incubation in cell culture (24-72 hours), the oxime bond formed by Cbz-aminooxy-PEG8-Boc derivatives provides the requisite hydrolytic stability. In contrast, hydrazone-linked conjugates would degrade within hours under physiological conditions [3]. This makes Cbz-aminooxy-PEG8-Boc the preferred linker for PROTACs intended for in vitro degradation kinetics studies or for probes that must remain intact during cellular trafficking.

High-Purity Linker for Reproducible PROTAC Library Synthesis

Cbz-aminooxy-PEG8-Boc is commercially available from multiple vendors with specified purity ≥98% . This high purity minimizes batch-to-batch variability in PROTAC synthesis, ensuring that observed differences in degradation activity are due to linker design rather than impurities. For industrial-scale PROTAC lead optimization, this consistency is critical for reliable SAR data.

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